molecular formula C23H27N5O3 B13396395 N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine

N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine

Cat. No.: B13396395
M. Wt: 421.5 g/mol
InChI Key: OKAQHVJSXLGXET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butanoyl-N-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine involves several steps. One common method includes the reaction of 2N-trityl-5-(4’-methylbiphenyl-2-yl)tetrazole with N-bromosuccinimide in the presence of AIBN (azobisisobutyronitrile) in tetrachloromethane . The reaction mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-butanoyl-N-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of N-butanoyl-N-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine is primarily related to its role as an impurity in valsartan. Valsartan works by blocking the angiotensin II receptor, which helps to relax blood vessels and lower blood pressure . The presence of this impurity can affect the overall efficacy and safety of the medication.

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27)

InChI Key

OKAQHVJSXLGXET-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Origin of Product

United States

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